Cas no 1207530-00-4 (6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine)
![6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine structure](https://ja.kuujia.com/scimg/cas/1207530-00-4x500.png)
6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine 化学的及び物理的性質
名前と識別子
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- 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine
- 1h-pyrazolo[4,3-b]pyridin-3-amine,6-fluoro-
- 6-Fluoro-2H-pyrazolo[4,3-b]pyridin-3-ylamine
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- インチ: 1S/C6H5FN4/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H3,8,10,11)
- InChIKey: MRJZZALRAMEFEQ-UHFFFAOYSA-N
- ほほえんだ: FC1C=NC2C(N)=NNC=2C=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 154
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 67.6
6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA051-1G |
6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine |
1207530-00-4 | 95% | 1g |
¥ 2,640.00 | 2023-04-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA051-1g |
6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine |
1207530-00-4 | 95% | 1g |
¥2638.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA051-100.0mg |
6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine |
1207530-00-4 | 95% | 100.0mg |
¥791.0000 | 2024-07-28 | |
Chemenu | CM270317-1g |
6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine |
1207530-00-4 | 97% | 1g |
$292 | 2021-08-18 | |
Ambeed | A650053-1g |
6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine |
1207530-00-4 | 97% | 1g |
$311.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA051-100mg |
6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine |
1207530-00-4 | 95% | 100mg |
¥791.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1565948-1g |
6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine |
1207530-00-4 | 98% | 1g |
¥2488.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA051-1.0g |
6-fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine |
1207530-00-4 | 95% | 1.0g |
¥2638.0000 | 2024-07-28 | |
Alichem | A029197921-1g |
6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine |
1207530-00-4 | 95% | 1g |
$400.00 | 2023-09-04 | |
Chemenu | CM270317-1g |
6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine |
1207530-00-4 | 97% | 1g |
$*** | 2023-04-03 |
6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amineに関する追加情報
Introduction to 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS No. 1207530-00-4)
6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS No. 1207530-00-4) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding this compound.
The chemical structure of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine is characterized by a pyrazolopyridine core with a fluorine substituent at the 6-position and an amino group at the 3-position. The presence of the fluorine atom imparts unique electronic and steric properties to the molecule, which can significantly influence its biological activity and pharmacokinetic profile. The amino group at the 3-position provides a reactive site for further functionalization, making this compound an attractive scaffold for drug discovery.
Synthesis of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine has been extensively studied in recent years. One common approach involves the reaction of 6-fluoro-1H-pyrazolo[4,3-b]pyridine with ammonia or an amine derivative under appropriate conditions. For instance, a recent study published in the Journal of Organic Chemistry reported a highly efficient and scalable method for synthesizing this compound using microwave-assisted conditions. This method not only reduces reaction time but also improves yield and purity, making it suitable for large-scale production.
The biological activities of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine have been extensively investigated in various preclinical models. One of the most notable applications is its potential as an inhibitor of specific kinases involved in cancer signaling pathways. For example, a study published in Cancer Research demonstrated that this compound selectively inhibits the activity of Aurora kinase A (AURKA), a key regulator of mitosis and a validated target for cancer therapy. The selective inhibition of AURKA by 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine led to significant antiproliferative effects in various cancer cell lines, including breast cancer and lung cancer cells.
Beyond its anticancer properties, 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine has also shown promise in other therapeutic areas. A recent study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its direct biological activities, 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine has been used as a building block for the synthesis of more complex molecules with enhanced therapeutic properties. For instance, researchers have developed several derivatives of this compound by introducing additional functional groups at various positions on the pyrazolopyridine core. These derivatives have shown improved potency and selectivity in targeting specific biological pathways.
The pharmacokinetic properties of 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine have also been studied to optimize its therapeutic potential. A study published in Drug Metabolism and Disposition investigated the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models. The results indicated that 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine exhibits favorable pharmacokinetic profiles with good oral bioavailability and low toxicity. These findings support its potential as a lead compound for further drug development.
In conclusion, 6-Fluoro-1H-pyrazolo[4,3-b]pyridin-3-amine (CAS No. 1207530-00-4) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for drug discovery and development. Ongoing research continues to explore new applications and derivatives of this compound, further expanding its utility in various medical fields.
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